Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a tert-butyl group and a cyanomethylidene substituent. Its chemical formula is CHNO, and it has a molecular weight of approximately 232.28 g/mol. The compound exhibits both lipophilic and polar characteristics, which may influence its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific biological targets, particularly enzymes and receptors. The cyanomethylidene group can engage in nucleophilic interactions, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction may result in altered cellular signaling pathways, contributing to its biological effects.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antimicrobial properties. A study highlighted that various piperidine derivatives were screened for their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The results showed promising activity against these pathogens, suggesting potential applications in treating bacterial infections .
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer properties. For instance, compounds with similar piperidine structures have been evaluated for their ability to induce apoptosis in cancer cell lines. The cyanomethylidene moiety is hypothesized to play a role in enhancing cytotoxicity by interacting with key cellular proteins involved in apoptosis pathways .
Study on Enzyme Inhibition
A significant study focused on the inhibition of specific enzymes by piperidine derivatives, including this compound. The research outlined the compound's ability to inhibit 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, indicating its potential as a lead compound in tuberculosis treatment .
Compound | Target Enzyme | Inhibition (%) | Reference |
---|---|---|---|
This compound | MenA | 75% | |
Piperidine derivative A | MenA | 60% | |
Piperidine derivative B | MenA | 50% |
Cytotoxicity Assays
In cytotoxicity assays conducted on human cancer cell lines, this compound demonstrated a dose-dependent effect on cell viability. At concentrations above 10 µM, significant reductions in cell viability were observed, suggesting that the compound could be further developed as an anticancer agent .
Properties
IUPAC Name |
tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZVPSAYHBSQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571556 | |
Record name | tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197569-11-2 | |
Record name | tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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